Cas no 1351605-05-4 (N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide)

N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole moiety and a piperidine-4-carboxamide group. Its molecular structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to the presence of multiple pharmacophoric elements. The dichlorophenyl and imidazole groups may enhance binding affinity and selectivity, while the piperidine ring contributes to conformational flexibility. This compound is of interest for research applications in drug discovery, where its structural complexity could facilitate the development of novel bioactive molecules. Proper handling and storage under inert conditions are recommended to ensure stability.
N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide structure
1351605-05-4 structure
Product name:N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide
CAS No:1351605-05-4
MF:C19H18Cl2N6O
MW:417.29182100296
CID:6416422
PubChem ID:56764950

N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide
    • N-(2,3-dichlorophenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide
    • 1351605-05-4
    • AKOS024534493
    • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dichlorophenyl)piperidine-4-carboxamide
    • VU0534142-1
    • F6175-0523
    • N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
    • Inchi: 1S/C19H18Cl2N6O/c20-14-2-1-3-15(18(14)21)25-19(28)13-4-7-26(8-5-13)16-10-17(24-11-23-16)27-9-6-22-12-27/h1-3,6,9-13H,4-5,7-8H2,(H,25,28)
    • InChI Key: HENBAWBUEHEXQG-UHFFFAOYSA-N
    • SMILES: N1(C2=CC(N3C=NC=C3)=NC=N2)CCC(C(NC2=CC=CC(Cl)=C2Cl)=O)CC1

Computed Properties

  • Exact Mass: 416.0919146g/mol
  • Monoisotopic Mass: 416.0919146g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 75.9Ų

N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6175-0523-1mg
N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1351605-05-4
1mg
$81.0 2023-09-09
Life Chemicals
F6175-0523-4mg
N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1351605-05-4
4mg
$99.0 2023-09-09
Life Chemicals
F6175-0523-2mg
N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1351605-05-4
2mg
$88.5 2023-09-09
Life Chemicals
F6175-0523-3mg
N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1351605-05-4
3mg
$94.5 2023-09-09
Life Chemicals
F6175-0523-2μmol
N-(2,3-dichlorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
1351605-05-4
2μmol
$85.5 2023-09-09

Additional information on N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide

Comprehensive Overview of N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide (CAS No. 1351605-05-4)

The compound N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide, identified by its CAS number 1351605-05-4, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its unique structure combines a pyrimidine core with an imidazole moiety and a piperidine-carboxamide side chain, making it a subject of interest for drug discovery and targeted therapy development. Researchers are particularly intrigued by its potential interactions with enzymes and receptors involved in inflammatory pathways and cellular signaling.

In recent years, the demand for novel heterocyclic compounds like N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide has surged due to their applications in precision medicine and kinase inhibition. This compound's dichlorophenyl group enhances its lipophilicity, potentially improving membrane permeability—a critical factor in central nervous system (CNS) drug development. Current studies explore its role in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies.

The synthetic pathway for CAS 1351605-05-4 involves multi-step organic reactions, including nucleophilic substitution and amide coupling, which are fundamental techniques in modern medicinal chemistry. Its purity and stability profiles make it suitable for high-throughput screening (HTS) in drug discovery platforms. Analytical characterization typically employs LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, ensuring precise structural confirmation and quality control.

From a commercial perspective, N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide has gained attention in the pharmaceutical intermediates market. Its structural features align with current trends in fragment-based drug design (FBDD), where researchers seek modular compounds for lead optimization. The presence of both hydrogen bond donors (imidazole NH) and acceptors (pyrimidine N) makes it valuable for molecular docking studies against various biological targets.

Environmental and safety assessments of CAS 1351605-05-4 indicate it requires standard laboratory handling procedures, similar to other research chemicals. Its biodegradation profile and ecotoxicological data are areas of ongoing investigation, particularly given the growing emphasis on green chemistry principles in drug development. Researchers emphasize proper storage conditions (typically -20°C under inert atmosphere) to maintain its stability for long-term studies.

Future research directions for this compound may explore its potential in allosteric modulation—a cutting-edge approach in drug discovery. The piperidine-carboxamide segment offers opportunities for structural diversification, potentially yielding derivatives with improved pharmacokinetic properties. As the pharmaceutical industry shifts toward personalized therapeutics, compounds like N-(2,3-dichlorophenyl)-1-6-(1H-imidazol-1-yl)pyrimidin-4-ylpiperidine-4-carboxamide serve as valuable scaffolds for addressing unmet medical needs.

For researchers sourcing this compound, verification of the CAS registry number 1351605-05-4 through authoritative databases is crucial to ensure authenticity. The compound's growing presence in scientific literature reflects its relevance in contemporary drug discovery pipelines, particularly for targets requiring small molecule modulators with balanced physicochemical properties.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.